

# Application Notes: Western Blot Analysis of CDK1 Inhibition by CDK1-IN-2

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Compound of Interest		
Compound Name:	CDK1-IN-2	
Cat. No.:	B1238346	Get Quote

Audience: Researchers, scientists, and drug development professionals.

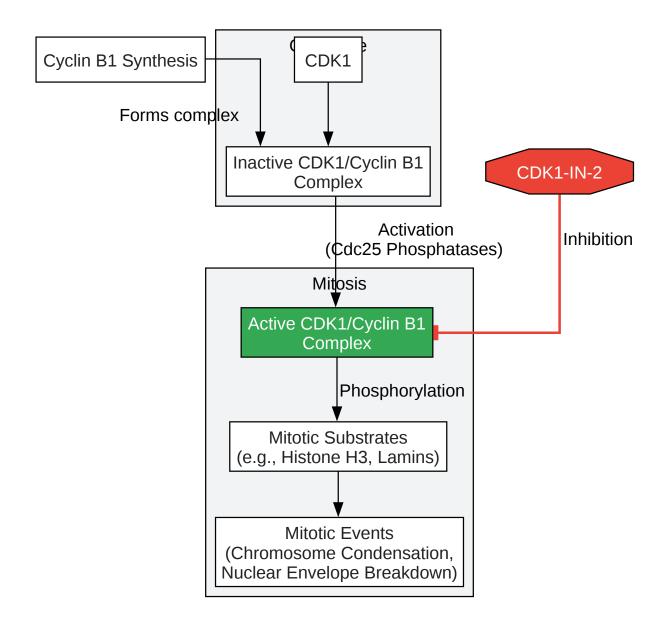
Introduction: Cyclin-Dependent Kinase 1 (CDK1), in its active complex with Cyclin B1, is a master regulator of the G2/M transition and mitotic progression in the eukaryotic cell cycle.[1] Its critical role in cell division makes it a prime target for anti-cancer drug development. Small molecule inhibitors targeting the ATP-binding pocket of CDK1 can induce cell cycle arrest at the G2/M boundary, providing a valuable tool for both basic research and therapeutic applications.

This document provides a detailed protocol for assessing the efficacy and mechanism of a putative CDK1 inhibitor, **CDK1-IN-2**, using Western blot analysis. The methodologies outlined here will enable researchers to probe the inhibitor's effect on the CDK1 signaling pathway by examining the expression and phosphorylation status of key downstream markers. While **CDK1-IN-2** is used as the compound of interest, this protocol is broadly applicable to other selective CDK1 inhibitors, such as the well-characterized RO-3306.[1][3][4][5][6]

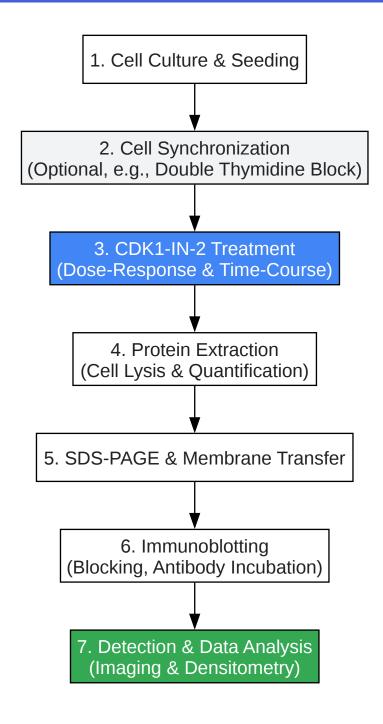
## **CDK1** Signaling Pathway and Point of Inhibition

The activity of the CDK1/Cyclin B1 complex is essential for initiating the cascade of phosphorylation events that drive a cell into mitosis. These events include chromosome condensation, nuclear envelope breakdown, and spindle formation.[2] CDK1 inhibitors, like CDK1-IN-2, are designed to block the kinase activity of this complex, thereby preventing the phosphorylation of mitotic substrates and causing the cell to arrest in the G2 phase of the cell cycle.[2][4]









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## References



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